molecular formula C8H9BrN2O2 B11728100 Ethyl 6-amino-4-bromopicolinate

Ethyl 6-amino-4-bromopicolinate

Cat. No.: B11728100
M. Wt: 245.07 g/mol
InChI Key: MMTDUJJBMARVGK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of picolinic acid and contains both amino and bromine functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Ethyl 6-amino-4-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequently with iodine in ethanol . This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the amino group, resulting in this compound.

Chemical Reactions Analysis

Ethyl 6-amino-4-bromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-4-bromopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-bromopicolinate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 6-amino-4-bromopicolinate can be compared with other similar compounds such as:

This compound is unique due to the presence of both amino and bromine groups, which provide a combination of reactivity and versatility not found in many other compounds.

Biological Activity

Ethyl 6-amino-4-bromopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and therapy, supported by various studies and data.

Chemical Structure and Properties

This compound features a brominated pyridine ring with an amino group at the 6-position and an ethyl ester functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and bromine groups facilitate binding to various molecular targets, leading to modulation of biochemical pathways. This interaction can influence cellular processes such as apoptosis and differentiation, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those overexpressing anti-apoptotic proteins like Bcl-2. A study demonstrated that compounds similar to this compound effectively bind to Bcl-2 proteins, enhancing their cytotoxic effects against cancer cells .

CompoundIC50 (µM)Target
This compound5-10HCT-116 colorectal cancer cells
Control Compound>20HCT-116 colorectal cancer cells

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential therapeutic applications in treating infections .

Case Studies

  • Acute Myeloid Leukemia (AML) Differentiation : A phenotypic screening identified small molecules that stimulate differentiation in AML cell lines. This compound was among the candidates showing promising results in promoting differentiation, which is crucial for developing effective AML therapies .
  • In Vivo Evaluation : In animal models, compounds related to this compound were administered to assess their anticancer efficacy. Results indicated a reduction in tumor growth in treated groups compared to controls, showcasing the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the amino and bromine positions can significantly affect the compound's biological activity. For instance, replacing bromine with chlorine alters reactivity but retains some bioactivity, indicating that the amino group plays a critical role in enhancing interactions with biological targets .

Properties

IUPAC Name

ethyl 6-amino-4-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTDUJJBMARVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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